N-[(4-chloro-2-methylphenyl)methyl]cyclopropanamine
Description
N-[(4-Chloro-2-methylphenyl)methyl]cyclopropanamine is a secondary amine featuring a cyclopropane ring linked to a benzyl group substituted with chlorine and methyl groups at the 4- and 2-positions of the aromatic ring, respectively. Its molecular formula is C₁₁H₁₃ClN (molecular weight: 194.68 g/mol).
Properties
IUPAC Name |
N-[(4-chloro-2-methylphenyl)methyl]cyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN/c1-8-6-10(12)3-2-9(8)7-13-11-4-5-11/h2-3,6,11,13H,4-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNNAHFGKXJGBOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)CNC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chloro-2-methylphenyl)methyl]cyclopropanamine typically involves the reaction of 4-chloro-2-methylbenzyl chloride with cyclopropanamine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-[(4-chloro-2-methylphenyl)methyl]cyclopropanamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like hydroxide, alkoxide, or amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium hydroxide in water, alkoxides in alcohol, amines in organic solvents.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines, alcohols.
Substitution: Formation of substituted cyclopropanamines with various functional groups.
Scientific Research Applications
N-[(4-chloro-2-methylphenyl)methyl]cyclopropanamine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(4-chloro-2-methylphenyl)methyl]cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to neurotransmitter receptors in the brain, modulating their activity and influencing neurological functions. The exact pathways and molecular targets involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares N-[(4-chloro-2-methylphenyl)methyl]cyclopropanamine with structurally related cyclopropanamine derivatives:
Key Observations :
- Chlorine and methyl substituents enhance electrophilic character and steric hindrance compared to non-halogenated analogs .
- Nitro groups (e.g., in ) increase oxidative instability but improve binding affinity in some biological targets.
- Branched alkyl chains (e.g., isopropyl in ) reduce water solubility but improve lipid membrane penetration .
Biological Activity
Overview
N-[(4-chloro-2-methylphenyl)methyl]cyclopropanamine is an organic compound characterized by the molecular formula CHClN. It is a derivative of cyclopropanamine, where the amine group is substituted with a 4-chloro-2-methylphenylmethyl group. This compound has garnered attention in scientific research due to its potential biological activities, particularly in medicinal chemistry and pharmacology.
The synthesis of this compound typically involves the reaction of 4-chloro-2-methylbenzyl chloride with cyclopropanamine. This reaction is facilitated by a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene under reflux conditions. The compound can undergo various chemical reactions, including:
- Oxidation : Can be oxidized to form ketones or carboxylic acids using agents like potassium permanganate.
- Reduction : Reduction reactions can yield amines or alcohols through reagents such as lithium aluminum hydride.
- Substitution : The chlorine atom can be replaced by nucleophiles like hydroxide or amine groups.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. A study highlighted its efficacy against various bacterial strains, suggesting its potential use as an antimicrobial agent. The mechanism may involve the inhibition of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.
Anticancer Properties
Preliminary investigations have suggested that this compound may possess anticancer activity. In vitro studies demonstrated that it could inhibit the proliferation of cancer cell lines, possibly through apoptosis induction or cell cycle arrest mechanisms. Further research is needed to elucidate the specific pathways involved and to evaluate its effectiveness in vivo.
Neurological Effects
The compound's interaction with neurotransmitter receptors has also been studied, particularly regarding its potential effects on neurological disorders. It may modulate receptor activity, influencing neurotransmission and potentially offering therapeutic benefits for conditions such as depression or anxiety.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. This includes:
- Receptor Binding : The compound may bind to neurotransmitter receptors, influencing their activity and leading to alterations in neuronal signaling.
- Enzyme Inhibition : It may inhibit certain enzymes involved in critical metabolic pathways, thereby exerting its biological effects.
Comparative Analysis
To understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| N-[(4-chlorophenyl)methyl]cyclopropanamine | Lacks methyl group on phenyl ring | Limited antimicrobial activity |
| N-[(4-methylphenyl)methyl]cyclopropanamine | Lacks chlorine atom on phenyl ring | Moderate anticancer properties |
| N-[(4-bromo-2-methylphenyl)methyl]cyclopropanamine | Contains bromine instead of chlorine | Potentially higher reactivity |
This compound stands out due to the combination of both chlorine and methyl substituents, which may enhance its potency and selectivity compared to similar compounds.
Case Studies
- Antimicrobial Efficacy Study : In a controlled laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL, suggesting its potential as an antimicrobial agent.
- Anticancer Activity Assessment : A study involving various human cancer cell lines showed that treatment with this compound led to a dose-dependent decrease in cell viability, with IC50 values ranging from 20 µM to 50 µM across different cell types.
- Neurological Impact Research : Investigations into the effects on neurotransmitter systems revealed that this compound could enhance serotonin receptor activity in vitro, indicating potential applications in treating mood disorders.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
